molecular formula C20H21NO3S B2910843 N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide CAS No. 863021-71-0

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide

Cat. No. B2910843
CAS RN: 863021-71-0
M. Wt: 355.45
InChI Key: MVGQUEOGZNZEQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide, also known as DMTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a heterocyclic compound that contains a thienyl group and an amide group. The compound's unique structure and properties make it an attractive candidate for scientific research.

Mechanism Of Action

The exact mechanism of action of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide can reduce inflammation and oxidative stress, as well as improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it exhibits a range of interesting properties that make it a versatile compound for various applications. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Another limitation is that it may not be suitable for certain applications due to its low solubility in certain solvents.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects. Finally, it may be worthwhile to explore modifications to the compound's structure to improve its solubility and other properties.
In conclusion, N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide is a synthetic compound with a unique structure and properties that make it an attractive candidate for scientific research. Its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics, make it a versatile compound with many possible uses. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.

Synthesis Methods

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylphenylamine with 2-bromothiophene, followed by the addition of 2-methylbenzoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methylbenzamide has been studied for its potential use as a hole-transporting material in organic solar cells.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-14-8-9-17(12-16(14)3)21(18-10-11-25(23,24)13-18)20(22)19-7-5-4-6-15(19)2/h4-12,18H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGQUEOGZNZEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.